REACTION_CXSMILES
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[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([Cl:17])[CH:11]=1>>[Cl:17][C:12]1[CH:11]=[C:10]([N:9]2[C:6]([CH3:7])=[CH:5][CH:1]=[C:2]2[CH3:4])[CH:15]=[CH:14][C:13]=1[OH:16]
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Name
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Quantity
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0.83 mL
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Type
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reactant
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Smiles
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C(C(=O)C)CC(C)=O
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C=C1)O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1O)N1C(=CC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |